molecular formula C20H27N5O4S B2925204 N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 2188202-91-5

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B2925204
CAS No.: 2188202-91-5
M. Wt: 433.53
InChI Key: UHHOEPNXCHGUMB-UHFFFAOYSA-N
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Description

This compound is a triazolone derivative characterized by a 1,2,4-triazol-5-one core substituted with a cyclopropyl group at position 4, a phenyl group at position 3, and a piperidine-4-carboxamide moiety linked via an ethyl chain.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4S/c1-30(28,29)23-12-9-16(10-13-23)19(26)21-11-14-24-20(27)25(17-7-8-17)18(22-24)15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHOEPNXCHGUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the piperidine and sulfonyl groups. Common reagents used in these reactions include cyclopropyl ketones, phenylhydrazines, and various sulfonyl chlorides. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carboxamide groups using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Sodium azide in dimethylformamide at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on functional groups, substituents, and inferred pharmacological or physicochemical properties.

Triazolone-Based Herbicides: Carfentrazone-ethyl

Structure : Carfentrazone-ethyl (from ) shares the 1,2,4-triazol-5-one core but differs in substituents:

  • Position 4 : Trifluoromethyl group (vs. cyclopropyl in the target compound).
  • Position 3 : Chlorophenyl group (vs. phenyl).
  • Side chain : Ethyl ester (vs. piperidine-4-carboxamide).

Activity: Carfentrazone-ethyl is a protoporphyrinogen oxidase (PPO) inhibitor used as a broadleaf herbicide. The trifluoromethyl group enhances lipid solubility, aiding membrane penetration in plants. In contrast, the target compound’s cyclopropyl group may reduce metabolic degradation, while the sulfonamide-piperidine moiety could improve water solubility for systemic distribution .

Pyrazole-Triazole Hybrid: 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Structure : This compound () features a pyrazole ring fused to a 1,2,3-triazole, differing from the target’s 1,2,4-triazolone core. Key distinctions:

  • Triazole substitution : Methyl and 4-methylphenyl groups (vs. cyclopropyl and phenyl).
  • Linker : Carbothioamide (vs. methanesulfonyl-piperidine).

Activity : The fluorophenyl and methylphenyl groups enhance hydrophobic interactions in biological targets, while the carbothioamide may confer metal-binding properties. The target compound’s sulfonamide group, in contrast, could improve hydrogen-bonding capacity and metabolic stability .

Structural and Pharmacokinetic Comparison Table

Feature Target Compound Carfentrazone-ethyl Pyrazole-Triazole Hybrid
Core structure 1,2,4-Triazol-5-one 1,2,4-Triazol-5-one 1,2,3-Triazole + pyrazole
Position 4 substituent Cyclopropyl Trifluoromethyl Methyl
Position 3 substituent Phenyl Chlorophenyl 4-Methylphenyl
Side chain Methanesulfonyl-piperidine-4-carboxamide Ethyl ester Carbothioamide
Molecular weight ~435.5 g/mol (calculated) ~412.8 g/mol ~471.6 g/mol
Key functional groups Sulfonamide, carboxamide Trifluoromethyl, ester Fluorophenyl, carbothioamide
Inferred solubility Moderate (polar sulfonamide) Low (lipophilic trifluoromethyl) Low (aromatic substituents)

Research Findings and Implications

  • Triazolone Core : The 1,2,4-triazol-5-one moiety is critical for binding to enzymes like PPO (in herbicides) or kinases (in pharmaceuticals). The cyclopropyl group in the target compound may confer steric hindrance, altering substrate specificity compared to trifluoromethyl in carfentrazone-ethyl .
  • Sulfonamide-Piperidine Moieties: These groups are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier.
  • Crystallographic Analysis : Analogous triazolone derivatives (e.g., ) are often analyzed using SHELX software for structural refinement, highlighting the importance of computational tools in elucidating conformational stability .

Biological Activity

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.

The molecular formula of the compound is C20H27N5O4SC_{20}H_{27}N_{5}O_{4}S, with a molecular weight of 433.5 g/mol. It features a triazole ring, which is a significant structural motif known for its pharmacological potential.

Antibacterial Activity

Research has shown that 1,2,4-triazole derivatives exhibit notable antibacterial properties. For instance, in studies involving various synthesized triazole compounds, some exhibited minimum inhibitory concentrations (MIC) against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

A comparative analysis of different triazole derivatives indicates that modifications at specific positions on the triazole ring significantly influence antibacterial efficacy. The presence of electron-donating groups on the phenyl ring enhances activity against Gram-positive bacteria .

CompoundTarget BacteriaMIC (μg/mL)
Triazole AS. aureus0.125
Triazole BE. coli0.24
N-[2-(4-cyclopropyl... ]Pseudomonas aeruginosaTBD

Antifungal Activity

The antifungal properties of triazoles are well documented. The compound may exhibit similar activities due to its structural analogies with other known antifungal agents. A study highlighted that several triazole derivatives demonstrated potent antifungal activity against Candida albicans, with some compounds showing MIC values comparable to established antifungal drugs .

Anticancer Activity

Triazoles have been explored for their anticancer potential as well. The mechanism often involves the inhibition of specific enzyme pathways crucial for cancer cell proliferation. The compound's ability to inhibit certain kinases could be a focal point for future studies aimed at evaluating its anticancer efficacy .

Case Studies

Several case studies have investigated the biological activity of similar triazole compounds:

  • Study on Antibacterial Efficacy : A series of synthesized triazoles were tested against various bacterial strains, showing promising results with some compounds exhibiting MIC values lower than standard antibiotics .
  • Antifungal Evaluation : In vitro studies demonstrated that certain triazole derivatives inhibited fungal growth effectively, suggesting potential therapeutic applications in treating fungal infections .
  • Anticancer Potential : Research focusing on the structure-activity relationship (SAR) of triazoles revealed that modifications could enhance anticancer activity, paving the way for new drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with cyclocondensation of substituted hydrazines and carbonyl precursors to form the 1,2,4-triazolone core, as demonstrated in analogous triazole syntheses .
  • Step 2 : Introduce the cyclopropyl group via nucleophilic substitution or transition-metal-catalyzed coupling.
  • Step 3 : Optimize reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) principles to maximize yield and purity. Flow chemistry setups (e.g., Omura-Sharma-Swern oxidation) can enhance reproducibility and scalability .
  • Key Metrics : Monitor reaction progress via HPLC (e.g., Chromolith® columns for high-resolution analysis) and characterize intermediates using 1H^1H/13C^{13}C NMR and HRMS.

Q. How should researchers validate the structural identity of this compound?

  • Methodology :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Prioritize high-resolution data (R-factor < 0.05) and validate geometric parameters (bond lengths/angles) against similar triazolone derivatives .
  • Spectroscopic Analysis : Combine 1H^1H/13C^{13}C NMR, IR, and mass spectrometry. For example, the methanesulfonyl group exhibits distinct 1H^1H NMR signals at δ 3.0–3.3 ppm .
  • Thermal Stability : Perform TGA/DSC to assess decomposition profiles, critical for storage and handling .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with positive/negative controls. Reference similar triazolone derivatives tested against Pfmrk or Hedgehog pathways .
  • Cellular Uptake : Employ radiolabeled analogs or fluorescent tagging (e.g., BODIPY derivatives) to evaluate membrane permeability .
  • Data Interpretation : Normalize results to known inhibitors (e.g., RGB-286147 for kinase studies) and apply statistical models (e.g., ANOVA) to confirm significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered regions in the triazolone ring?

  • Methodology :

  • Refinement Strategies : Use SHELXL’s PART and SUMP instructions to model disorder. Restrain bond lengths/angles to match averaged values from related structures (e.g., 4-cyclopropyl-1,2,4-triazolones) .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mogul to validate geometric outliers .
  • Alternative Approaches : If disorder persists, consider low-temperature data collection (e.g., 100 K) to reduce thermal motion artifacts .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Analog Synthesis : Modify the cyclopropyl, phenyl, or methanesulfonyl groups systematically. For example, substitute phenyl with fluorophenyl (as in ) to assess electronic effects .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) using crystallographic coordinates of target proteins (e.g., kinases). Validate predictions with MD simulations .
  • Data Integration : Use multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity data .

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodology :

  • Error Analysis : Re-evaluate force field parameters (e.g., partial charges) in docking simulations. Compare with higher-level DFT calculations .
  • Experimental Replication : Verify assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and include triplicates to rule out outliers .
  • Mechanistic Studies : Use SPR or ITC to measure binding thermodynamics directly, bypassing assay-specific artifacts .

Methodological Considerations

  • Synthetic Challenges : The cyclopropyl group may introduce steric hindrance; mitigate this using bulky base catalysts (e.g., DBU) .
  • Analytical Pitfalls : Methanesulfonyl peaks in NMR can overlap with aromatic signals; use 19F^{19}F-decoupled experiments if fluorinated analogs are synthesized .
  • Biological Confounders : Account for metabolite interference (e.g., hydrolysis of the triazolone ring) by including stability studies in assay media .

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